molecular formula C15H14IN3O6 B138121 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid CAS No. 569371-10-4

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid

Cat. No. B138121
M. Wt: 459.19 g/mol
InChI Key: JHSYCOCOIYSZGI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid" is a complex molecule that appears to be related to pyrimidine derivatives, which are often of interest in pharmaceutical research due to their presence in nucleic acids and their potential biological activity.

Synthesis Analysis

The synthesis of related 2-(pyrimidin-2-yl)benzoic acids has been explored through the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to the formation of a pyrimidine ring system. This method could potentially be adapted for the synthesis of the compound , considering the structural similarities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For instance, a related compound, 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, was characterized by 1H NMR, FT-IR, mass, and UV-visible spectra, as well as thermal analysis . These techniques could be applied to analyze the molecular structure of "4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid".

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary significantly. For example, benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to various polymorphs and derivatives . These reactions indicate the potential chemical versatility of the pyrimidine ring, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors, involved optimizing the reaction conditions to achieve high yields, indicating the importance of reaction parameters in determining the properties of the final product . Similarly, the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a related precursor underlines the potential for unforeseen outcomes in the synthesis of complex molecules .

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those derived from carboxylic acids like benzoic acid, have demonstrated significant antituberculosis activity. A review highlights the structural diversity of organotin moieties and their biological activities, emphasizing the importance of the ligand environment and the structure of the compound. Triorganotin(IV) complexes, in particular, show superior antituberculosis activity, suggesting a promising area of research for similar compounds (Iqbal, Ali, & Shahzadi, 2015).

Biological Activity of Carboxylic Acids

Natural carboxylic acids, such as benzoic acid derivatives, exhibit a range of biological activities including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationships of these compounds show that their biological activity is influenced by the number of hydroxyl groups and conjugated bonds. This suggests that compounds with carboxylic acid groups, such as the one , could have significant biological applications (Godlewska-Żyłkiewicz et al., 2020).

Degradation and Stability of Nitisinone

Nitisinone, a triketone compound, showcases the importance of stability studies for pharmaceutical applications. Research on its degradation pathways and stability under various conditions can provide insights into the handling and potential applications of similar compounds (Barchańska et al., 2019).

Regulation of Gut Functions by Benzoic Acid

Benzoic acid and its derivatives are explored for their ability to regulate gut functions, including enzyme activity and microbiota composition. This provides a basis for researching the effects of similar compounds on the gut, potentially leading to the development of new therapeutic agents (Mao et al., 2019).

Antioxidant and Anticarcinogenic Properties

Studies on the antioxidant and anticarcinogenic properties of organotin(IV) complexes and carboxylic acid derivatives suggest that compounds with similar structures might possess valuable therapeutic activities. The lipophilicity of the organotin moiety, in particular, contributes to its biological activity, indicating the potential of related compounds in cancer treatment (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Safety And Hazards

As this compound is for research use only, it should be handled with care to avoid ingestion and inhalation .

properties

IUPAC Name

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSYCOCOIYSZGI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid

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